molecular formula C12H15N3O2S B8506211 N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide CAS No. 84477-90-7

N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide

Cat. No.: B8506211
CAS No.: 84477-90-7
M. Wt: 265.33 g/mol
InChI Key: MFAMIGGDMFDDBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide is a useful research compound. Its molecular formula is C12H15N3O2S and its molecular weight is 265.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

84477-90-7

Molecular Formula

C12H15N3O2S

Molecular Weight

265.33 g/mol

IUPAC Name

N-(1-aminopropan-2-yl)isoquinoline-5-sulfonamide

InChI

InChI=1S/C12H15N3O2S/c1-9(7-13)15-18(16,17)12-4-2-3-10-8-14-6-5-11(10)12/h2-6,8-9,15H,7,13H2,1H3

InChI Key

MFAMIGGDMFDDBW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)NS(=O)(=O)C1=CC=CC2=C1C=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In 50 ml of ethanol was dissolved 2.0 g of N-(2-benzyloxycarbonylamino-1-methylethyl)-5-isoquinolinesulfonamide obtained above, and to the solution was added 0.1 g of 5% palladium-carbon. Then the solution was stirred at a temperature of 15° C.~25° C. in a hydrogen (0.7 to 1.40 kg/cm2) for 3 hours. The palladium-carbon was separated from the reaction solution by filtration under the reduced pressure. After the methanol was distilled therefrom, the reaction solution was concentrated to dryness to give 1.30 g of N-(2-amino-1-methylethyl)-5-isoquinolinesulfonamide in a yield of 98%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
N-(2-benzyloxycarbonylamino-1-methylethyl)-5-isoquinolinesulfonamide
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
palladium-carbon
Quantity
0.1 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
CC(CNC(=O)OCc1ccccc1)NS(=O)(=O)c1cccc2cnccc12
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.